5-(Pentadeca-8,11,14-trien-1-yl)resorcinol monomethyl ether

Catalog No.
S659177
CAS No.
M.F
C22H32O2
M. Wt
328.5 g/mol
Availability
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5-(Pentadeca-8,11,14-trien-1-yl)resorcinol monomet...

Product Name

5-(Pentadeca-8,11,14-trien-1-yl)resorcinol monomethyl ether

IUPAC Name

3-methoxy-5-[(8Z,11Z)-pentadeca-8,11,14-trienyl]phenol

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C22H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(23)19-22(18-20)24-2/h3,5-6,8-9,17-19,23H,1,4,7,10-16H2,2H3/b6-5-,9-8-

InChI Key

GKGSHNPKQBMHTD-AFJQJTPPSA-N

Canonical SMILES

COC1=CC(=CC(=C1)O)CCCCCCCC=CCC=CCC=C

Isomeric SMILES

COC1=CC(=CC(=C1)O)CCCCCCC/C=C\C/C=C\CC=C

Description

5-(pentadeca-8,11,14-trien-1-yl)resorcinol monomethyl ether is a phenol compound having a methoxy substituent at the 3-position and a 8-cis,11-cis-pentadeca-8,11,14-trien-1-yl substituent at the 5-position. It is a monomethoxybenzene and a member of phenols. It derives from a resorcinol.

XLogP3

7.5

Wikipedia

5-(pentadeca-8,11,14-trien-1-yl)resorcinol monomethyl ether

Dates

Modify: 2023-07-20

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